N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C12H16ClFN2・2HCl . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C12H16ClFN2・2HCl . The molecular weight of this compound is 315.64 .Scientific Research Applications
Anti-Tubercular Agents : The 2,4-diaminoquinazoline class, which includes compounds structurally similar to N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. These compounds have been evaluated extensively for their potential as lead candidates in tuberculosis drug discovery, demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Synthesis of Piperidin-4-ones : Research on the cycloaddition of cyclic N-sulfimines and acyclic enones or ynones has led to the development of sulfamate-fused 2,6-disubstituted piperidin-4-ones. This process, which involves derivatives similar to this compound, is significant for generating compounds with high diastereo- and enantioselectivity (Liu et al., 2013).
Antipsychotic Agents : Conformationally restricted butyrophenones, which include structures similar to this compound, have been studied for their potential as antipsychotic agents. These compounds have shown affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors, suggesting their utility in the treatment of psychiatric disorders (Raviña et al., 2000).
Anticonvulsive Agents : Heterocyclic L-proline amides, including derivatives similar to this compound, have been synthesized and evaluated for their anticonvulsive effects. These compounds have undergone biochemical and behavioral pharmacological testing (Silhánková et al., 1996).
Conformational Analysis and Crystal Structure : The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, which shares structural similarities with this compound, has been synthesized and characterized, including its conformational analysis and crystal structure determination. This research provides insights into the structural and physical properties of such compounds (Ribet et al., 2005).
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It’s also advised to keep away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;;/h1-3,9,15-16H,4-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCZIHPUPGLRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=C(C=CC=C2Cl)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.